1-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(2-phenoxyethyl)urea
Description
1-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(2-phenoxyethyl)urea is a synthetic urea derivative featuring a pyridazinone core substituted with a 1H-1,2,4-triazole ring and a phenoxyethyl-urea side chain.
Properties
IUPAC Name |
1-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-3-(2-phenoxyethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O3/c25-16-7-6-15(24-13-18-12-21-24)22-23(16)10-8-19-17(26)20-9-11-27-14-4-2-1-3-5-14/h1-7,12-13H,8-11H2,(H2,19,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUPYJZQLXXNOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(2-phenoxyethyl)urea is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the pharmacological properties, mechanism of action, and relevant case studies related to this compound.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Features:
- Triazole Ring : This moiety is known for its broad pharmacological spectrum, including antifungal and anticancer properties.
- Pyridazine Derivative : Contributes to the compound's ability to interact with various biological targets.
- Urea Linkage : Often associated with increased bioactivity and stability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole and pyridazine structures. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell proliferation.
- Case Study : A study demonstrated that similar triazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 and A549, with IC50 values ranging from 10 to 50 µM .
Antimicrobial Activity
The antimicrobial efficacy of triazole derivatives has been well-documented:
- In vitro Studies : Compounds with similar structures have shown effective inhibition against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 0.125 µg/mL .
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| Triazole A | Staphylococcus aureus | 0.125 |
| Triazole B | E. coli | 0.250 |
Anti-inflammatory Effects
Triazole compounds have also been explored for their anti-inflammatory properties:
- Study Findings : Research indicates that derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of arthritis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the aromatic rings has been associated with enhanced activity against various pathogens.
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing | Increased potency |
| Alkyl substitutions | Reduced solubility |
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. For example, derivatives with similar structures have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The triazole moiety enhances the compound's ability to interact with microbial enzymes, making it a candidate for developing new antibiotics .
Anticancer Activity
Studies have demonstrated that related triazole compounds can inhibit cancer cell proliferation through mechanisms such as thymidylate synthase inhibition. Some synthesized derivatives of this compound have exhibited IC50 values ranging from 1.95 to 4.24 μM, outperforming standard chemotherapeutic agents like doxorubicin. The dual-action mechanism involving both antimicrobial and anticancer properties makes this compound a promising candidate for further pharmacological evaluation .
Anti-inflammatory Effects
The structural features of this compound suggest potential anti-inflammatory activity. Compounds with similar scaffolds have been noted for their ability to modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation. The ability to inhibit pro-inflammatory cytokines may offer new avenues for treating inflammatory diseases .
Case Studies
Several studies have investigated the biological activities of compounds similar to 1-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(2-phenoxyethyl)urea :
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of triazole-containing compounds against clinical isolates of bacteria and fungi. Results indicated that these compounds could serve as effective alternatives to traditional antibiotics .
- Cancer Cell Inhibition : Research focused on the anticancer properties of triazole derivatives showed that specific modifications could enhance their efficacy against various cancer cell lines. The study highlighted the importance of structural variations in improving therapeutic outcomes .
- Inflammation Modulation : Investigations into the anti-inflammatory properties revealed that certain derivatives could significantly reduce inflammation in animal models of arthritis and colitis, suggesting their potential use in treating chronic inflammatory conditions .
Summary Table of Biological Activities
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Triazole vs.
- Linker Flexibility: The ethyl linker between pyridazinone and urea in the target compound allows conformational flexibility, whereas rigid linkers (e.g., thiadiazole in ) may restrict binding modes.
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
Key Observations :
- The target compound’s predicted LogP (~3.5) suggests balanced lipophilicity for oral bioavailability, whereas fluconazole derivatives with higher LogP (~4.0) may face solubility challenges .
- Pyridinyl-substituted analogs (e.g., ) likely exhibit better aqueous solubility due to reduced aromatic bulk compared to the target compound’s phenoxyethyl group.
Table 3: Antifungal Activity of Selected Analogs
Key Observations :
- Triazole-containing compounds (e.g., ) consistently show potent antifungal activity, with MIC values as low as 0.001 µg/mL, attributed to strong CYP51 binding.
- The target compound’s triazole-pyridazinone scaffold is structurally analogous to these active analogs, suggesting comparable efficacy pending experimental validation.
Q & A
Q. What are the critical steps in synthesizing 1-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(2-phenoxyethyl)urea?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyridazinone core via cyclization of precursor hydrazides or ketones. For example, NaN₃ in DMF at 50°C can catalyze azide formation for heterocyclic intermediates .
- Step 2 : Alkylation or coupling of the triazole moiety. Ethylenediamine derivatives are often used to introduce the ethyl linker .
- Step 3 : Urea formation via reaction with isocyanates or carbamoyl chlorides. For instance, phenoxyethyl isocyanate may be coupled under anhydrous conditions in THF .
Key Factors : Solvent polarity (DMF vs. THF), reaction time (3–24 hours), and purification methods (recrystallization from ethanol or chromatography) significantly affect yield and purity .
Q. How can researchers confirm the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., phenoxyethyl protons at δ 3.5–4.5 ppm, triazole protons at δ 8.0–9.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C₁₉H₂₁N₇O₃: 395.17 g/mol) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How do structural modifications (e.g., triazole vs. pyrazole substitution) impact biological activity?
- Case Study : Replacing the triazole with a pyrazole in analogous compounds reduces kinase inhibition but enhances antibacterial activity due to altered electronic properties .
- Methodology :
- SAR Studies : Synthesize derivatives with varied substituents (e.g., thiophene, furan) and test against target enzymes (e.g., tyrosine kinases) .
- Computational Modeling : Density Functional Theory (DFT) to compare binding energies of triazole (higher electrophilicity) vs. pyrazole derivatives .
Q. What experimental strategies resolve contradictions in reported synthesis yields?
- Example : Discrepancies in urea coupling efficiency (50–85% yields) may arise from residual moisture or competing side reactions.
- Solutions :
- Design of Experiments (DoE) : Use factorial designs to optimize solvent (DMF vs. THF), temperature (25–60°C), and catalyst (e.g., DBU) .
- In Situ Monitoring : ReactIR or LC-MS to track intermediate formation and identify bottlenecks .
Q. How can computational methods accelerate reaction optimization?
- ICReDD Approach : Combine quantum chemical calculations (e.g., reaction path searches) with machine learning to predict optimal conditions (e.g., solvent, catalyst) .
- Case Study : Simulating transition states for urea bond formation reduced experimental trials by 40% in analogous triazolo-pyridazine systems .
Mechanistic and Functional Studies
Q. What is the hypothesized mechanism of action for this compound in kinase inhibition?
- Proposed Mechanism : The triazole and urea moieties act as hydrogen bond donors, targeting ATP-binding pockets in kinases (e.g., EGFR). Pyridazinone enhances π-π stacking with hydrophobic residues .
- Validation :
- Binding Assays : Surface Plasmon Resonance (SPR) to measure KD values.
- Cellular Assays : IC₅₀ determination in cancer cell lines (e.g., HCT-116) with Western blotting for phosphorylated kinase targets .
Q. How can researchers assess metabolic stability in preclinical studies?
- In Vitro Methods :
- Microsomal Incubations : Liver microsomes (human/rat) with LC-MS/MS to track metabolite formation (e.g., oxidative dealkylation of the ethyl linker) .
- CYP450 Inhibition : Fluorescence-based assays to identify isoform-specific interactions (e.g., CYP3A4) .
Data Contradiction Analysis
Q. How to reconcile conflicting data on cytotoxicity across studies?
- Possible Causes : Variability in cell lines (e.g., HeLa vs. MCF-7), assay protocols (MTT vs. CellTiter-Glo), or compound purity.
- Resolution :
- Standardization : Use NCI-60 cell panel for cross-study comparisons.
- Purity Verification : Repeat assays with HPLC-validated batches (>98% purity) .
Methodological Innovations
Q. What advanced techniques improve yield in large-scale synthesis?
- Flow Chemistry : Continuous flow reactors minimize side reactions (e.g., dimerization) and enhance heat transfer for exothermic steps .
- Catalyst Screening : Immobilized enzymes (e.g., Candida antarctica lipase) for regioselective urea formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
